![molecular formula C9H9ClN4S B2371957 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 344262-76-6](/img/structure/B2371957.png)

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

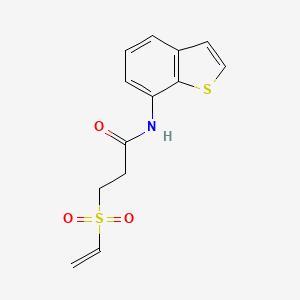

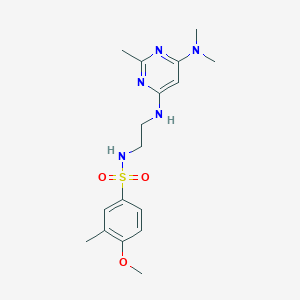

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the molecular formula C9H9ClN4S . It has a molecular weight of 240.72 . The compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring attached to a chlorobenzyl group via a sulfanyl linkage . In-depth structural analysis of similar compounds has been conducted using single-crystal X-ray diffraction . Density functional theory (DFT) calculations have also been used to explore the properties of similar compounds .Physical and Chemical Properties Analysis

The compound has a melting point range of 149-151°C . The InChI code for the compound is 1S/C9H9ClN4S/c10-7-3-1-6 (2-4-7)5-15-9-12-8 (11)13-14-9/h1-4H,5H2, (H3,11,12,13,14) .Scientific Research Applications

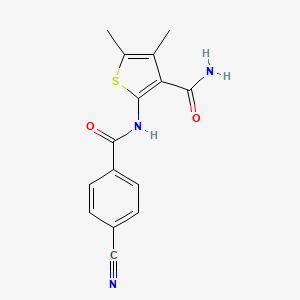

Fungicidal Activity

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine derivatives exhibit strong fungicidal activity against various plant pathogens. Compounds with this structure have shown effective results in combating rice blast caused by Pyricularia oryzae, demonstrating potential as fungicidal candidates for agricultural applications (Li et al., 2020).

Antibacterial and Antifungal Properties

Several derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger (Hussain, Sharma, & Amir, 2008).

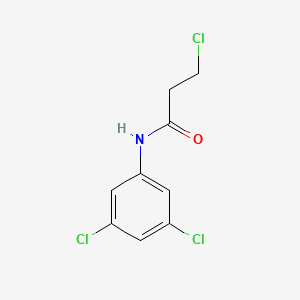

Potential in Drug Design

The structure and properties of this compound have been explored for potential applications in drug design. For instance, its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) makes it a candidate for further drug design endeavors (Al-Wahaibi et al., 2019).

Anticancer Potential

Studies have indicated the potential of this compound derivatives in anticancer applications. Some synthesized derivatives have demonstrated cytotoxic effects against breast cancer cell lines, hinting at their possible use in cancer treatment (Ghani & Alabdali, 2022).

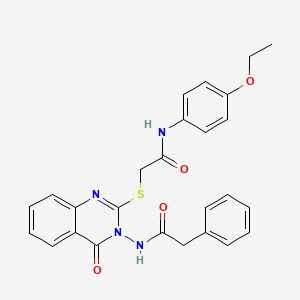

Influence on Ascorbic Acid Oxidation

Derivatives of this compound have been found to inhibit the oxidation of ascorbic acid. This property could be relevant in the study of oxidative processes in biological systems (Emelianov et al., 2016).

Safety and Hazards

Future Directions

While specific future directions for 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine are not available, similar compounds have been considered for further drug design endeavors . These compounds may be explored for their potential as therapeutic agents, particularly in the treatment of conditions associated with excessive body cortisol .

Properties

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4S/c10-7-3-1-2-6(4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXVQVNMNHZHFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NNC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)

![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B2371887.png)

![diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2371889.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2371895.png)